molecular formula C12H10Br2N2O B12043695 2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine

2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine

Cat. No.: B12043695
M. Wt: 358.03 g/mol
InChI Key: QIEUINGFNXXFDF-UHFFFAOYSA-N
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Description

2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine is an organic compound that features a pyrimidine ring substituted with two methyl groups and a dibromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dibromophenol and 4,6-dimethylpyrimidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF).

    Procedure: The 2,4-dibromophenol is reacted with 4,6-dimethylpyrimidine under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.

    Oxidation and Reduction: The pyrimidine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The phenoxy group allows for various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in appropriate solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of pyrimidine can exhibit antimicrobial, antiviral, and anticancer activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are studied for their ability to interact with biological targets, such as enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to harsh conditions.

Mechanism of Action

The mechanism by which 2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)-4,6-dimethylpyrimidine: Similar in structure but with chlorine atoms instead of bromine.

    2-(2,4-Difluorophenoxy)-4,6-dimethylpyrimidine: Contains fluorine atoms, leading to different reactivity and properties.

    2-(2,4-Dimethylphenoxy)-4,6-dimethylpyrimidine: Lacks halogen atoms, resulting in different chemical behavior.

Uniqueness

2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10Br2N2O

Molecular Weight

358.03 g/mol

IUPAC Name

2-(2,4-dibromophenoxy)-4,6-dimethylpyrimidine

InChI

InChI=1S/C12H10Br2N2O/c1-7-5-8(2)16-12(15-7)17-11-4-3-9(13)6-10(11)14/h3-6H,1-2H3

InChI Key

QIEUINGFNXXFDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)OC2=C(C=C(C=C2)Br)Br)C

Origin of Product

United States

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